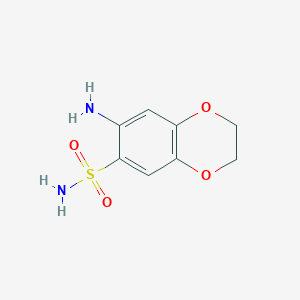

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Historical Development of Benzodioxine Sulfonamides

The benzodioxine sulfonamide class originated from mid-20th-century efforts to optimize heterocyclic compounds for enhanced bioactivity. Following the 1955 discovery of chlordiazepoxide, the first benzodiazepine, researchers began exploring oxygen-rich heterocycles like benzodioxines. The sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase inhibitors), was later integrated into benzodioxine scaffolds to exploit synergistic effects.

Early synthetic routes focused on functionalizing the benzodioxine ring at the 6-position, as seen in the synthesis of 2,3-dihydro-1,4-benzodioxine-5-sulfonamide (CAS 87474-16-6). By the early 2000s, amino-substituted derivatives like this compound were synthesized to improve solubility and target engagement. Key milestones include:

Significance in Modern Drug Discovery Paradigms

The compound’s dual functionality—a benzodioxine core conferring metabolic stability and a sulfonamide group enabling hydrogen bonding—makes it a versatile candidate for structure-activity relationship (SAR) studies. For example, replacing the 7-amino group with morpholino or benzothiazole moieties modulates anti-aggregation activity against α-synuclein (α-syn) and phosphorylated tau (p-tau).

A 2022 study demonstrated that derivatives such as compound 18 (FI = $$ 5.9 \pm 4.1\% $$) and 20 (FI = $$ 11.9 \pm 2.2\% $$) reduced fibril formation in α-syn and p-tau isoforms, highlighting the scaffold’s potential in treating Parkinson’s and Alzheimer’s diseases. The sulfonamide group’s capacity to disrupt β-sheet formation in amyloidogenic proteins is a key mechanistic advantage.

Evolution of Research on Benzodioxine-Based Compounds

Initial research prioritized anxiolytic and antimicrobial applications, but recent shifts focus on neurodegenerative and oncology targets. Structural insights from PubChem entries (e.g., CID 2546193) reveal that substitutions at the sulfonamide nitrogen profoundly affect bioactivity. For instance:

- Electron-withdrawing groups (e.g., nitro in compound 18 ) enhance anti-fibrillization efficacy.

- Aromatic heterocycles (e.g., benzothiazole in compound 9 ) improve binding to amyloid intermediates.

The table below compares key derivatives:

Current Academic Interest and Research Landscape

Recent studies prioritize high-throughput screening of benzodioxine sulfonamides for:

- Protein misfolding diseases : Optimization of FI% through computational docking studies.

- Anticancer agents : Exploration of sulfonamide-mediated carbonic anhydrase IX inhibition.

- Antimicrobial resistance : Modifications to enhance bacterial efflux pump interference.

A 2025 analysis of PubChem data (CID 10900431) notes increased deposition of benzodioxine sulfonamide structures in public databases, reflecting collaborative drug discovery efforts. Academic consortia are leveraging machine learning to predict novel derivatives with improved blood-brain barrier permeability.

Properties

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCKMBVZFVKDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides under alkaline conditions. For instance, 1,4-benzodioxane-6-amine can be reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the desired sulfonamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chlorides, alkyl or aralkyl halides, and bases such as lithium hydride. Reaction conditions typically involve the use of solvents like DMF and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to explore their biological and chemical properties.

Scientific Research Applications

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as Alzheimer’s.

Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme folate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of purines and ultimately affects bacterial growth and survival. The exact molecular pathways and targets may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Modifications

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Derivatives with Heterocyclic or Aromatic Substitutions

Table 2: Derivatives with Expanded Functional Groups

Key Observations :

- Acetamide derivatives () exhibit dual enzyme inhibition, suggesting versatility in therapeutic applications.

- Methanone derivatives () show increased lipophilicity (LogP = 3.15), favoring blood-brain barrier penetration.

- Nitro-substituted analogs () may prioritize electrophilic reactivity over hydrogen bonding.

Biological Activity

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzodioxane derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzodioxane moiety and a sulfonamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study evaluated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. The compound demonstrated promising inhibition rates against these enzymes, suggesting potential applications in treating conditions like Alzheimer’s disease .

Anticancer Activity

The compound's anticancer properties have been explored through various assays. It has been shown to induce apoptosis in cancer cells via the activation of specific signaling pathways. A recent study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group allows for competitive inhibition of enzymes involved in folate synthesis, which is crucial for bacterial growth.

- Receptor Interaction : The compound may also interact with adrenergic receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhanced antimicrobial potency |

| Alteration of the benzodioxane ring | Changes in receptor selectivity |

| Variations in sulfonamide substituents | Impact on enzyme inhibition rates |

Research indicates that modifications to the benzodioxane moiety can lead to significant changes in pharmacological profiles, highlighting the importance of structural variations in drug design .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Screening : A comprehensive study screened various derivatives against five different bacterial strains. Results indicated that certain modifications increased efficacy against resistant strains .

- Neuroprotective Effects : In a model of neurodegeneration, the compound showed protective effects on neuronal cells exposed to oxidative stress. This suggests potential implications for treating neurodegenerative diseases .

- Cancer Cell Line Studies : Research involving breast and colon cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives?

- Methodology : The core synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride) under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ as a base. Subsequent N-substitution reactions with alkyl/aryl halides are performed in DMF with LiH as a catalyst .

- Example : For N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, the reaction is stirred at room temperature for 3–4 hours, achieving yields of 75–85% .

Q. Which spectroscopic techniques are routinely used to confirm the structure of synthesized derivatives?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹) .

- ¹H NMR : Assigns protons on the benzodioxane ring (δ 4.2–4.4 ppm for –OCH₂–) and sulfonamide substituents (e.g., aromatic protons at δ 6.8–7.8 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are common pharmacological targets for benzodioxane-sulfonamide derivatives?

- Methodology : Derivatives are screened for:

- Enzyme Inhibition : Lipoxygenase (LOX), acetylcholinesterase (AChE), and α-glucosidase via spectrophotometric assays (e.g., LOX inhibition measured at 234 nm using linoleic acid as substrate) .

- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-substitution reactions?

- Methodology :

- Solvent Selection : DMF enhances solubility of intermediates, while LiH promotes deprotonation for efficient alkylation .

- Temperature Control : Reactions performed at 60–80°C for 6–8 hours improve substitution efficiency (yields up to 90% for N-alkyl derivatives) .

- Catalyst Screening : Alternative bases like K₂CO₃ or DBU may reduce side reactions (e.g., hydrolysis) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR peak splitting anomalies)?

- Methodology :

- Repeat Experiments : Verify reproducibility under controlled conditions (e.g., anhydrous DMF, inert atmosphere) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or confirm stereochemistry .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ADF) .

Q. What strategies are effective for designing benzodioxane-sulfonamides with dual enzyme inhibitory activity?

- Methodology :

- Scaffold Hybridization : Combine benzodioxane with acetamide or triazole moieties to target multiple enzymes (e.g., AChE and α-glucosidase) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. For example, electron-withdrawing groups on the sulfonamide enhance LOX inhibition (IC₅₀ values < 50 µM) .

Q. How can computational models predict the therapeutic potential of novel derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., PD-1/PD-L1 interface for immunomodulation) .

- Machine Learning : Train graph neural networks (GNNs) on bioactivity datasets to prioritize scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.